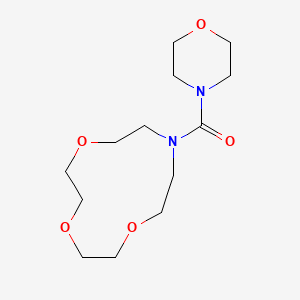
10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane
Vue d'ensemble
Description
10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane, also known as MOTAD, is a cyclic organic compound that has been studied for its potential use in various scientific applications. This molecule contains a unique structure that has led to its investigation in fields such as materials science, chemical biology, and photovoltaics.
Mécanisme D'action
The mechanism of action of 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane in OPVs involves its ability to accept electrons from the photoactive layer of the cell. This process creates a flow of electrons that generates an electric current. The unique structure of 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane allows it to efficiently transport electrons, leading to high power conversion efficiencies.
Biochemical and Physiological Effects:
While 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane has been primarily studied for its use in scientific applications, there have been some studies investigating its potential biological effects. One study found that 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane had a moderate inhibitory effect on the growth of cancer cells in vitro. However, further research is needed to fully understand the potential biochemical and physiological effects of 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane in scientific experiments is its unique structure, which allows for efficient electron transport and high power conversion efficiencies in OPVs. Additionally, the synthesis of 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane can be scaled up to produce large quantities of the compound for use in experiments. However, the complex synthesis process and the need for careful purification steps can be a limitation for some experiments.
Orientations Futures
There are several future directions for research on 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane. One area of interest is the development of new synthesis methods that can produce 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane more efficiently and with higher yields. Additionally, further research is needed to fully understand the potential biological effects of 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane and its potential use in medical applications. Finally, there is ongoing research into the use of 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane in other scientific fields, such as materials science and chemical biology.
Applications De Recherche Scientifique
10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane has been studied extensively for its potential use in organic photovoltaics (OPVs). OPVs are a type of solar cell that uses organic materials to absorb and convert sunlight into electricity. 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane has been shown to be an effective electron-accepting material in OPVs, leading to high power conversion efficiencies. Additionally, 10-(morpholin-4-ylcarbonyl)-1,4,7-trioxa-10-azacyclododecane has been investigated for use in organic light-emitting diodes (OLEDs), which are used in displays and lighting applications.
Propriétés
IUPAC Name |
morpholin-4-yl(1,4,7-trioxa-10-azacyclododec-10-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c16-13(14-1-5-17-6-2-14)15-3-7-18-9-11-20-12-10-19-8-4-15/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYCIXBVHFZXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CCOCCOCCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4646051.png)
![3-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4646064.png)
![6-methyl-1-{[3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4646086.png)

![2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4646100.png)
![4-{[3-ethyl-5-(4-methyl-3-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4646101.png)
![3-allyl-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646109.png)
![N-(2-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4646115.png)
![dimethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4646123.png)
![methyl [(3-cyano-4-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate](/img/structure/B4646130.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4646152.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4646159.png)

![3-methyl-5-{4-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646169.png)